4aH-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of Thieno[3,2-d]pyrimidin-4(3H)-one imparts it with a range of biological activities, making it a valuable scaffold for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with formamide or formic acid under reflux conditions to yield the desired product . Another approach includes the use of substituted thiophenes and amidines, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for Thieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and utilizing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives reacting with nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Thieno[3,2-d]pyrimidin-4(3H)-one, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Thieno[3,2-d]pyrimidin-4(3H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives have been shown to inhibit the enzyme EZH2, which is involved in the regulation of gene expression . The molecular targets and pathways involved typically include interactions with nucleic acids, proteins, and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another isomer with similar biological activities but different structural properties.
Thieno[3,2-b]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring, exhibiting distinct chemical reactivity.
Pyrido[3,2-d]pyrimidin-4(3H)-one: A compound with a fused pyridine and pyrimidine ring system, used in similar research applications.
Uniqueness
Thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a versatile scaffold for drug development and other scientific applications .
Properties
Molecular Formula |
C6H4N2OS |
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Molecular Weight |
152.18 g/mol |
IUPAC Name |
4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
InChI Key |
KCVIYZMWIQLHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=NC=NC2=O |
Origin of Product |
United States |
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